molecular formula C13H13NO3S B2887375 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 1008946-76-6

5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid

Cat. No.: B2887375
CAS No.: 1008946-76-6
M. Wt: 263.31
InChI Key: MYHDKADJYJOFCW-UHFFFAOYSA-N
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Description

5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is a novel fragment-like compound identified as an inhibitor of the human enzyme Pyrroline-5-carboxylate reductase 1 (PYCR1). PYCR1 is a metabolic enzyme consistently upregulated in multiple cancer types and is central to the metabolic rewiring of cancer cells, making it a promising therapeutic target. This compound was discovered through a fragment-based, structure-first approach and characterized via X-ray crystallography, which showed it binds to the PYCR1 active site, blocking both the substrate and cofactor pockets. With a molecular formula of C13H13NO3S and a molecular weight of 263.31 g/mol, this reagent is offered for research use in investigating proline metabolism, cancer cell metabolism, and for the development of novel anti-cancer agents. The product is provided as a solid that should be stored sealed in dry, cool conditions between 2-8°C. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety data suggests handling with care, as it may cause skin, eye, and respiratory irritation.

Properties

IUPAC Name

5-oxo-7a-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c15-11-6-7-13(9-4-2-1-3-5-9)14(11)10(8-18-13)12(16)17/h1-5,10H,6-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHDKADJYJOFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C1=O)C(CS2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008946-76-6
Record name 5-oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrrolothiazole core. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid has been studied for its potential biological activities. It may interact with various biomolecules, influencing cellular processes and pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it can be used as a lead compound for drug development. Its potential therapeutic effects are being explored in the context of various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations: 7a-(4-Methylphenyl) Derivative

A closely related analog, 7a-(4-methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid, differs by a para-methyl group on the phenyl ring. This minor structural modification significantly impacts physicochemical properties:

  • Solubility : The methyl group enhances lipophilicity (logP increase by ~0.5 units), reducing aqueous solubility compared to the parent compound.
  • Commercial Availability: The methyl-substituted derivative is marketed by Santa Cruz Biotechnology at $399.00 per gram, reflecting its niche use in research .
Property 5-Oxo-7a-phenyl Derivative 7a-(4-Methylphenyl) Derivative
Molecular Formula C₁₃H₁₂N₂O₃S C₁₄H₁₄N₂O₃S
Predicted CCS ([M+H]+) 140.5 Ų 142–145 Ų (estimated)
Price (1 g) Not commercially listed $399.00

Core Heterocycle Modifications: Imidazo[2,1-b][1,3]thiazole Derivatives

Replacing the pyrrolo ring with an imidazo moiety yields imidazo[2,1-b][1,3]thiazole-6-carboxylic acid (C₆H₄N₂O₂S). Key differences include:

  • Acidity : The carboxylic acid group in imidazo derivatives exhibits a lower pKa (~3.5) due to electron-withdrawing effects of the adjacent nitrogen, compared to ~4.2 for the pyrrolo analog .

Functional Group Comparisons: Carboxylic Acid vs. Ester Derivatives

The presence of a carboxylic acid group distinguishes the target compound from ester-based analogs like ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (C₂₄H₁₈N₄O₃). Key contrasts include:

  • Bioavailability : The free carboxylic acid enhances water solubility but may limit membrane permeability.
  • Stability : Esters are prone to hydrolysis under acidic or enzymatic conditions, whereas the carboxylic acid is more stable .

Biological Activity

The compound 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid (CID 7127638) represents a unique structure within the thiazole family, notable for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C13H13NO3S
  • SMILES : C1CC2(N(C1=O)CCS2)C(=O)O

The compound features a hexahydropyrrolo structure fused with a thiazole ring, contributing to its unique chemical properties.

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+248.07140.5
[M+Na]+270.06147.3
[M-H]-246.06139.2

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds, including those similar to This compound , exhibit significant antimicrobial activities. For instance, compounds containing flexible side chains with phenyl groups have shown enhanced antibacterial effects against various pathogens, including resistant strains of bacteria .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes critical for bacterial survival. For example, studies on related compounds have demonstrated their ability to inhibit leucyl-tRNA synthetase (LeuRS), which plays a vital role in protein synthesis in bacteria . The inhibition of such enzymes can lead to the cessation of bacterial growth and replication.

Case Studies and Research Findings

  • Antitubercular Activity : A study published in MDPI highlighted that certain thiazole derivatives demonstrated potent antitubercular activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) as low as 50 μg/mL for some derivatives . This suggests that compounds like This compound could be explored further for their potential in treating tuberculosis.
  • Broad-Spectrum Antibacterial Activity : Compounds structurally related to the target compound have been shown to possess broad-spectrum antibacterial activity comparable to established antibiotics such as Ciprofloxacin and Rifampicin. The presence of specific substituents on the phenyl ring significantly influenced their antimicrobial potency .
  • Structure-Activity Relationship (SAR) : The relationship between the chemical structure and biological activity has been extensively studied. It was found that electron-withdrawing groups on the phenyl ring enhance antibacterial efficacy, while electron-donating groups tend to reduce activity .

Q & A

Q. Table 1: Synthesis Parameters

PrecursorCatalystTemperatureTimeYield
L-cysteine + succindialdehydeBenzotriazole100°C45 min75%

How can stereochemical configurations be determined for this compound?

Advanced
Stereochemical assignments rely on NOE NMR experiments and quantum-chemistry calculations :

  • NOE NMR : Observing nuclear Overhauser effects between protons (e.g., H-3 and H-5) confirms cis or trans orientations. For example, NOE between H-3 and H-5 (but not H-7a) indicates a cis H-3/H-5 and trans H-3/H-7a configuration .
  • Computational modeling : Density functional theory (DFT) optimizes input structures to validate stereochemical outcomes (e.g., R/S configurations at chiral centers) .

What spectroscopic and analytical methods are used for structural characterization?

Basic
Characterization involves:

  • IR spectroscopy : Peaks at 1700–1750 cm⁻¹ confirm carbonyl groups (ν(C=O)) .
  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., H-2.18–2.45 multiplet for methylene groups) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolves spatial arrangements (e.g., tricyclic systems with bond angles like O4–C8–C9–O7 = 163.47°) .

How does cyclization contribute to the formation of the tricyclic core?

Advanced
Cyclization is driven by 5-endo-trig mechanisms , where an iminium intermediate undergoes intramolecular nucleophilic attack. For example:

  • Intermediate : Iminium cation (7) forms during L-cysteine condensation.
  • Cyclization : The nucleophilic thiol group attacks the electrophilic carbonyl carbon, forming the pyrrolo-thiazole ring.
  • Outcome : Retention of chirality at C-3 and C-7a during cyclization, confirmed by stereochemical retention in tricyclic derivatives .

How can antioxidant activity be evaluated for this compound?

Basic
Antioxidant potential is assessed via:

  • DPPH radical scavenging assay : Measures IC₅₀ values (concentration for 50% radical inhibition).
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .

Q. Table 2: Antioxidant Evaluation

DerivativeIC₅₀ (µM)SAR Observation
Parent compound45.2Moderate activity due to phenyl ring hydrophobicity
Nitro-substituted28.7Enhanced activity via electron-withdrawing effects

How can conflicting data in reaction pathways be resolved?

Advanced
Contradictions (e.g., unexpected stereochemical outcomes) are addressed by:

  • Comparative analysis : Replicating reactions under varying conditions (e.g., solvent polarity, temperature).
  • Computational validation : Using Gaussian or ORCA software to model transition states and energy barriers .
  • Mechanistic studies : Isotopic labeling (e.g., ¹³C tracing) to track atom migration during cyclization .

What crystallographic methods are employed to resolve the compound’s structure?

Q. Advanced

  • Single-crystal X-ray diffraction : Determines unit cell parameters (e.g., space group P2₁/c, a = 12.3 Å, b = 9.8 Å) and hydrogen-bonding networks .
  • Refinement tools : SHELX or APEX2 for data processing and Flack parameter calculation to confirm absolute configuration .

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